molecular formula C8H5F3N2 B567891 3-Amino-4-(trifluoromethyl)benzonitrile CAS No. 1220630-83-0

3-Amino-4-(trifluoromethyl)benzonitrile

Cat. No. B567891
M. Wt: 186.137
InChI Key: CZYRYIJZODSVTK-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)benzonitrile, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline . It has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-(trifluoromethyl)benzonitrile can be found in various chemical databases . The structure is based on its molecular formula, C8H5F3N2.


Chemical Reactions Analysis

3-Amino-4-(trifluoromethyl)benzonitrile participates in various chemical reactions. For instance, it is a key intermediate in the synthesis of fluvoxamine . It can also serve as a starting material in the synthesis of benzimidazoles .


Physical And Chemical Properties Analysis

3-Amino-4-(trifluoromethyl)benzonitrile has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 3-Amino-4-(trifluoromethyl)benzonitrile is used in the synthesis of various pharmaceutical compounds . It’s a key intermediate in the synthesis of fluvoxamine , a medication used for the treatment of depression, obsessive-compulsive disorder (OCD), and anxiety disorders.
    • Method of Application : The specific synthesis procedures would depend on the target compound. In the case of fluvoxamine, 3-Amino-4-(trifluoromethyl)benzonitrile would be used in a series of chemical reactions to build the final molecular structure .
    • Results : The use of 3-Amino-4-(trifluoromethyl)benzonitrile in the synthesis of fluvoxamine and other pharmaceuticals has been successful, as evidenced by the FDA approval of these drugs .
  • Cancer Research

    • Application : 3-Amino-4-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles . These compounds can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
    • Method of Application : The compound is used in the synthesis of benzimidazoles, which involves a series of chemical reactions .
    • Results : Benzimidazoles synthesized using 3-Amino-4-(trifluoromethyl)benzonitrile have shown potential in inhibiting the growth of endothelial cells, which is promising for the treatment of breast cancer .

Safety And Hazards

3-Amino-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H301, H311, H315, H319, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation .

properties

IUPAC Name

3-amino-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRYIJZODSVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681009
Record name 3-Amino-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(trifluoromethyl)benzonitrile

CAS RN

1220630-83-0
Record name 3-Amino-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A closed pressure tube charged with 3-fluoro-4-trifluoromethyl-benzonitrile (10.0 g; 52.9 mmol) and liquid NH3 (60 mL) was heated for 6 days at 90° C. The tube was cooled to −60° C. and opened. The mixture was allowed to stir for 1 h at rt, washed with brine, extracted with EtOAc, dried over Na2SO4, filtered and concentrated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

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